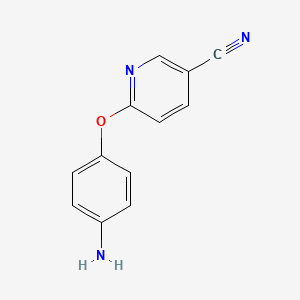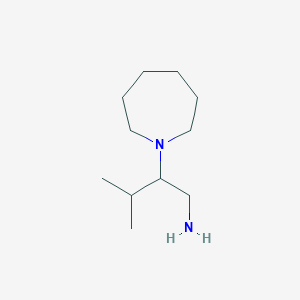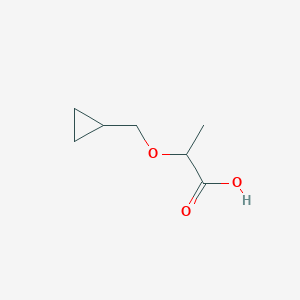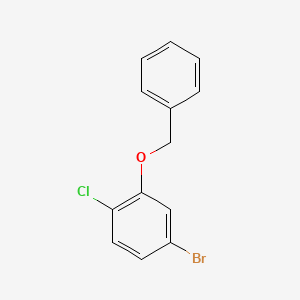
4-Amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-on-hydrochlorid
Übersicht
Beschreibung
“4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311317-90-4. Its molecular weight is 256.73 . The IUPAC name for this compound is 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxo-1-butanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical and Chemical Properties Analysis
The physical form, storage temperature, and shipping temperature of “4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” are not specified in the available data .
Wissenschaftliche Forschungsanwendungen
Synthese von Heterocyclen
Die Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen, die in der medizinischen Chemie von entscheidender Bedeutung sind. Die Derivate des 2-substituierten 4H-3,1-benzoxazin-4-ons, mit denen die betreffende Verbindung verwandt ist, wurden unter Verwendung von Iminiumkationen aus Cyanurchlorid und Dimethylformamid als Cyclisierungsmittel synthetisiert . Diese Heterocyclen zeigen eine breite Palette biologischer Aktivitäten und werden bei der Entwicklung neuer Pharmazeutika eingesetzt.
Elastase-Hemmung
Einige Derivate von Benzoxazinonen wurden als potente Elastase-Inhibitoren identifiziert. Elastase ist ein Enzym, das Elastin abbaut, ein wichtiges Protein im Bindegewebe. Inhibitoren der Elastase haben potenzielle therapeutische Anwendungen bei Erkrankungen wie Emphysem und Mukoviszidose, bei denen die Elastaseaktivität schädlich ist .
Antineoplastische Mittel
Benzoxazinonderivate haben sich als vielversprechende antineoplastische Mittel erwiesen, die zur Behandlung von Krebs eingesetzt werden. Sie wirken, indem sie die Proliferation von Krebszellen hemmen und Apoptose induzieren, wodurch das Fortschreiten der Krankheit gestoppt wird .
Enzyminhibition
Die Verbindung findet Anwendung bei der Enzyminhibition, einem entscheidenden Aspekt der Medikamentenentwicklung. Enzyminhibitoren werden zur Behandlung einer Vielzahl von Krankheiten eingesetzt, indem sie die Stoffwechselwege stören, die zum Fortschreiten der Krankheit beitragen .
Fungizide Eigenschaften
Benzoxazinonderivate, einschließlich der betreffenden Verbindung, wurden auf ihre fungiziden Eigenschaften untersucht. Sie wurden auf ihre Fähigkeit getestet, das Wachstum von Pilzen zu hemmen, was in der Landwirtschaft und der Behandlung von Pilzinfektionen wertvoll ist .
Herstellung von Chinazolinon-Derivaten
Die Verbindung wird als Ausgangsmaterial für die Herstellung von 2,3-disubstituierten 4(3H)-Chinazolinon-Derivaten verwendet. Diese Derivate sind für ihre medizinischen Eigenschaften bekannt und werden für ihre Anwendung bei der Behandlung verschiedener Gesundheitszustände untersucht .
Entzündungshemmende Anwendungen
Forschungen haben gezeigt, dass bestimmte Benzoxazinonderivate signifikante entzündungshemmende Wirkungen aufweisen können. Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente .
Antifungale Aktivität
Eine Reihe von Thiadiazolderivaten, die aus Benzoxazinonverbindungen synthetisiert werden können, wurde hergestellt und auf ihre antifungalen Aktivitäten getestet. Diese Studien sind entscheidend für die Entdeckung neuer antifungaler Mittel, die in der Medizin eingesetzt werden können .
Safety and Hazards
Wirkmechanismus
Indole Derivatives
The compound is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Benzoxazin Derivatives
The compound also contains a benzoxazin ring. Some benzoxazin derivatives have been found to exhibit substantial and broad-spectrum antifungal activities .
Biochemische Analyse
Biochemical Properties
4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and proliferation .
Molecular Mechanism
At the molecular level, 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. It has been observed that the compound remains relatively stable under controlled conditions, maintaining its biological activity for extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing significant toxicity .
Metabolic Pathways
4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The localization and accumulation of the compound can affect its biological activity and efficacy. Additionally, binding proteins can facilitate the transport and distribution of the compound within the body .
Subcellular Localization
The subcellular localization of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also determine the interactions of the compound with other biomolecules, affecting its overall biological activity .
Eigenschaften
IUPAC Name |
4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOAYPNKIQLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)
![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)


![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)




